2H-Isoindole-1-sulfonic acid
CAS No.: 569650-95-9
Cat. No.: VC17579642
Molecular Formula: C8H7NO3S
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 569650-95-9 |
|---|---|
| Molecular Formula | C8H7NO3S |
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | 2H-isoindole-1-sulfonic acid |
| Standard InChI | InChI=1S/C8H7NO3S/c10-13(11,12)8-7-4-2-1-3-6(7)5-9-8/h1-5,9H,(H,10,11,12) |
| Standard InChI Key | SREDVHBWQDSXQR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CNC(=C2C=C1)S(=O)(=O)O |
Introduction
Chemical Structure and Nomenclature
2H-Isoindole-1-sulfonic acid belongs to the isoindole family, a class of bicyclic compounds comprising a benzene ring fused to a pyrrole ring. The sulfonic acid group (-SO₃H) is attached to the 1-position of the isoindole core, conferring acidity and water solubility. The IUPAC name, 2H-isoindole-1-sulfonic acid, reflects this substitution pattern. Key structural features include:
The compound’s structure is critical to its reactivity, enabling participation in electrophilic substitution reactions and metal chelation.
Synthesis and Derivatives
Synthetic Routes
| Derivative Name | CAS No. | Molecular Formula | Key Modification |
|---|---|---|---|
| 5-Bromo-2-methyl-2H-isoindole-1-sulfonic acid | N/A | C₉H₈BrNO₃S | Bromine and methyl groups |
| 2H-Isoindole-1-sulfonate | 26668357 | C₈H₆NO₃S | Deprotonated sulfonic acid |
These derivatives are often utilized in analytical chemistry and as intermediates in pharmaceutical synthesis.
Physicochemical Properties
The compound’s properties are pivotal for its handling and application:
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | - |
| Solubility | Soluble in polar solvents | Experimental data |
| pKa | ~1.0 (sulfonic acid) | Estimated from analogs |
| Stability | Stable at 4°C (dark) | Long-term storage study |
The sulfonic acid group enhances water solubility, making the compound suitable for aqueous-phase reactions.
Stability and Analytical Applications
Stability Profile
Studies demonstrate that 2H-isoindole-1-sulfonic acid derivatives remain stable for extended periods under specific storage conditions. For example:
| Condition | Stability Outcome | Duration | Citation |
|---|---|---|---|
| 4°C, dark environment | <5% degradation | 6 months | |
| Room temperature, light | Significant degradation | 1 week |
This stability underpins its use in analytical methods requiring reproducible results.
Analytical Applications
The compound’s strong UV absorption and reactivity with electrophiles make it valuable in:
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Sulfur Dioxide Detection: Derivatives react with SO₂ to form stable adducts, enabling spectrophotometric quantification in food products.
-
Metal Ion Chelation: The sulfonic acid and adjacent nitrogen atoms facilitate binding to divalent cations (e.g., Mg²⁺), a property exploited in sensor design .
Comparison with Related Compounds
The compound’s uniqueness lies in its sulfonic acid substitution, distinguishing it from other isoindole derivatives:
| Compound | Key Feature | Application |
|---|---|---|
| 2H-Isoindole-1-sulfonic acid | Sulfonic acid group | Analytical chemistry |
| 6,7-Dihydroxyisoindolin-1-one | Dihydroxy and ketone groups | HIV-1 integrase inhibition |
| 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione | Hydroxyethyl substituent | Antimicrobial agents |
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